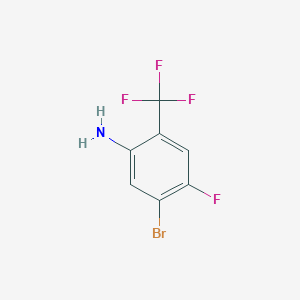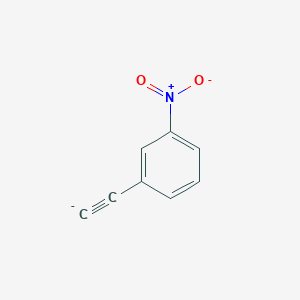
Benzene,1-ethynyl-3-nitro-,ion(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethynyl-3-nitro-, ion(1-): is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzene, where an ethynyl group (C≡CH) is attached to the first carbon and a nitro group (NO2) is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions.
Sonogashira Coupling: The ethynyl group can be introduced via the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions followed by coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Iron, tin, or zinc with hydrochloric acid for reduction reactions.
Catalysts: Palladium and copper catalysts for coupling reactions.
Major Products:
Aminobenzene Derivatives: Reduction of the nitro group results in the formation of aminobenzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-ethynyl-3-nitro-, ion(1-) is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological properties.
Industry:
Mechanism of Action
The mechanism of action of benzene, 1-ethynyl-3-nitro-, ion(1-) involves electrophilic aromatic substitution, where the ethynyl and nitro groups influence the reactivity of the benzene ring. The nitro group is an electron-withdrawing group, making the ring less reactive towards electrophiles, while the ethynyl group can participate in further chemical reactions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H4NO2- |
|---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
1-ethynyl-3-nitrobenzene |
InChI |
InChI=1S/C8H4NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H/q-1 |
InChI Key |
VJJAGAVQYBKEPY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


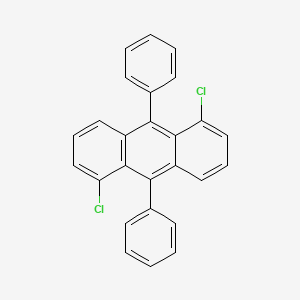
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
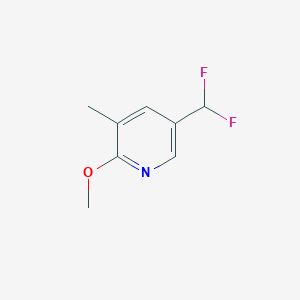
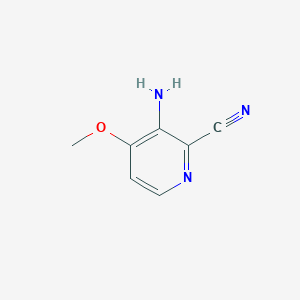
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)

![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
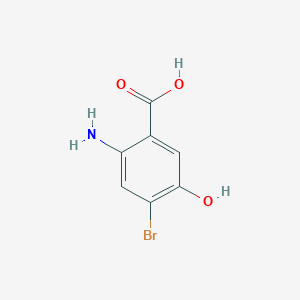
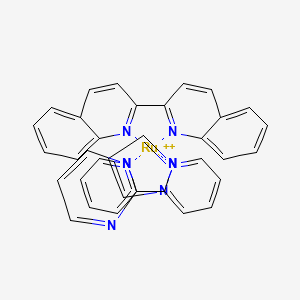
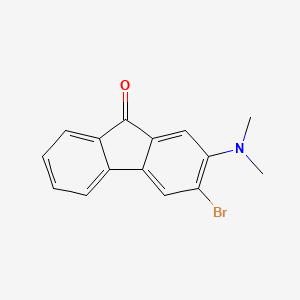
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
